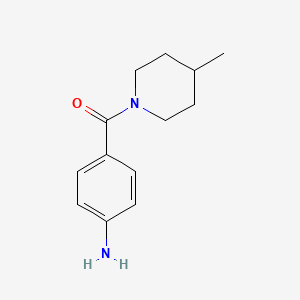

(4-Aminophenyl)(4-methylpiperidin-1-yl)methanone

Übersicht

Beschreibung

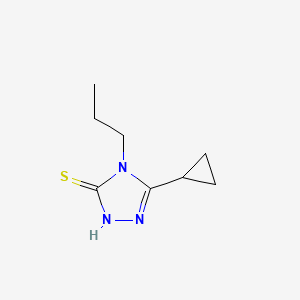

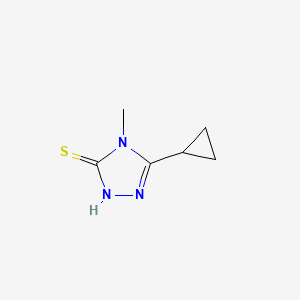

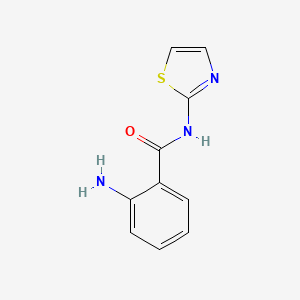

“(4-Aminophenyl)(4-methylpiperidin-1-yl)methanone” is a chemical compound with the molecular formula C13H18N2O . It has a molecular weight of 218.29 g/mol . The compound is also known by several synonyms, including “4-(4-methylpiperidine-1-carbonyl)aniline” and "(4-amino-phenyl)-(4-methyl-piperidin-1-yl)methanone" .

Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C13H18N2O/c1-10-6-8-15(9-7-10)13(16)11-2-4-12(14)5-3-11/h2-5,10H,6-9,14H2,1H3 . The Canonical SMILES string is CC1CCN(CC1)C(=O)C2=CC=C(C=C2)N .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 218.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 218.141913202 g/mol .

Wissenschaftliche Forschungsanwendungen

- Application: Poly(arylene piperidine) Anion Exchange Membranes with tunable N-Alicyclic Quaternary Ammonium Side Chains .

- Method: These membranes are synthesized by superacid-catalyzed polyhydroxylalkylations .

- Results: These membranes showed excellent alkaline stability, retaining more than 92% of the cations after storage in 2 M NaOH at 90 C during 30 days .

- Application: 4-Aminophenol plays a vital role in the development process of black-and-white film .

- Method: It acts as a key ingredient in the developer solution, aiding in the conversion of latent silver halides into visible metallic silver .

- Results: As a developing agent, 4-aminophenol significantly influences image contrast and tonal range while ensuring proper fixation and stabilization of the image .

- Application: 4-Aminophenol serves as a synthetic intermediate in various industries .

- Method: In the pharmaceutical industry, 4-aminophenol serves as a key building block for synthesizing drugs .

- Results: It is used in the production of analgesics (pain relievers) and antipyretics (fever reducers) .

Anion Exchange Membranes

Photographic Film Development

Synthetic Intermediate

- Application: 4-Aminophenol is utilized in the production of dyes and pigments .

- Method: It contributes to the vibrant colors in textiles, plastics, and printing inks .

- Results: Through chemical modifications and reactions, 4-aminophenol can be transformed into active ingredients that contribute to the vibrant colors in various products .

- Application: 4-Aminophenol finds application in the synthesis of specialty chemicals and polymers .

- Method: It enables the creation of materials with unique properties for industrial use .

- Results: The resulting materials have unique properties that can be tailored for specific industrial applications .

- Application: Antimicrobial peptides (AMPs) are a diverse class of molecules that represent a vital part of innate immunity .

- Method: These small cationic peptides can target bacteria, fungi, and viruses, as well as cancer cells .

- Results: Their unique action mechanisms, rare antibiotic-resistant variants, broad-spectrum activity, low toxicity, and high specificity encourage pharmaceutical industries to conduct clinical trials to develop them as therapeutic drugs .

Dyes and Pigments Production

Specialty Chemicals and Polymers Synthesis

Antimicrobial Peptides

Safety And Hazards

Eigenschaften

IUPAC Name |

(4-aminophenyl)-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-10-6-8-15(9-7-10)13(16)11-2-4-12(14)5-3-11/h2-5,10H,6-9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVNVUQEIMQSDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360620 | |

| Record name | (4-Aminophenyl)(4-methylpiperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Aminophenyl)(4-methylpiperidin-1-yl)methanone | |

CAS RN |

79868-20-5 | |

| Record name | (4-Aminophenyl)(4-methyl-1-piperidinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79868-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Aminophenyl)(4-methylpiperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methylpiperidine-1-carbonyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde](/img/structure/B1270543.png)

![5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol](/img/structure/B1270546.png)